![molecular formula C6H9O4- B1651713 Butoxy(oxo)acetate CAS No. 13318-13-3](/img/structure/B1651713.png)
Butoxy(oxo)acetate
Overview
Description
“Butoxy(oxo)acetate” is a compound that could be related to two different types of compounds based on the search results. One is "2-Butoxyethyl acetate" , a colorless liquid with a sweet, ether-like odor, used in many domestic and industrial products because of its properties as a surfactant . The other is a tert-butyloxycarbonyl (BOC) group , a protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The synthesis of “Butoxy(oxo)acetate” could involve different methods depending on the exact compound. For instance, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A synthetic method for N-tert-butoxy-oxo-L-isoleucine has also been reported .
Molecular Structure Analysis
The molecular structure of “Butoxy(oxo)acetate” would depend on the exact compound. For 2-Butoxyethyl acetate, the molecular formula is C8H16O3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “Butoxy(oxo)acetate” could vary. For instance, the BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Oxa-Michael reactions (sometimes called oxo-Michael or oxy-Michael) reactions have also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Butoxy(oxo)acetate” would depend on the exact compound. For 2-Butoxyethyl acetate, it’s a colorless liquid with a sweet, ether-like odor. It has a molecular weight of 160.2108, a boiling point of 378°F, and a freezing point of -82°F .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “Butoxy(oxo)acetate” would depend on the exact compound. For 2-Butoxyethyl acetate, it can cause irritation to eyes, skin, nose, and throat. It can also cause hemolysis, hematuria (blood in the urine), central nervous system depression, headache, and vomiting .
properties
IUPAC Name |
2-butoxy-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H,7,8)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKHMZIJJRHRTE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619805 | |
Record name | Butoxy(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butoxy(oxo)acetate | |
CAS RN |
13318-13-3 | |
Record name | Butoxy(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.